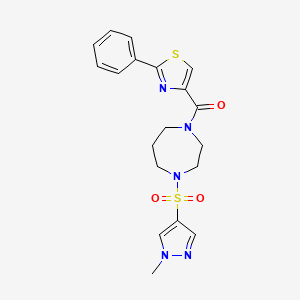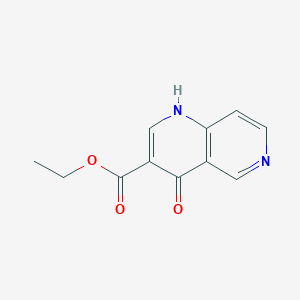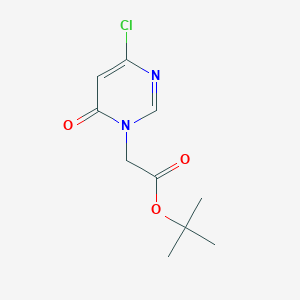
Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves starting from chloro-dimethoxypyrimidine derivatives combined with tert-butyl cyanoacetate, utilizing catalysts and specific reactant compositions to achieve high yields. For example, tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate was prepared from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate under optimal conditions to achieve a yield above 90% (Jin Dong-yuan, 2010).
Molecular Structure Analysis
Molecular and solid-state structures of similar compounds have been elucidated using techniques like X-ray diffraction, 1H NMR, 13C NMR, CI mass spectroscopy, and B3LYP calculations. These studies provide detailed insights into the compounds' geometric parameters, confirming their structural integrity and the influence of substituents on molecular configurations (Jana Tomaščiková et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate can be inferred from related studies. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates exhibit strong enolization, and their reactions are influenced by catalysts like Ag(I) salts, leading to various cyclizations and formations of novel compounds (David Hermann & R. Brückner, 2018).
Physical Properties Analysis
Research on similar compounds highlights the significance of molecular design on physical properties such as solubility, glass transition temperatures, and dielectric constants. For instance, polyimides containing di-tert-butyl side groups showed low dielectric constants and high glass transition temperatures due to increased interchain distance and decreased intermolecular interaction (Y. Chern et al., 2009).
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used to retard oxidative reactions in industrial and commercial products. Studies have shown these compounds, and their transformation products, exist in various environmental matrices and human samples, suggesting potential pathways for human exposure. The toxicity studies indicate liver toxicity, endocrine-disrupting effects, and carcinogenic potential in some SPAs, highlighting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has shown that this method can effectively convert MTBE into less harmful compounds. This study provides insights into alternative methods for the decomposition and conversion of MTBE, which is crucial due to its extensive use as a gasoline additive and environmental pollutant (Hsieh et al., 2011).
Biodegradation of Ethyl Tert-Butyl Ether in Soil and Groundwater
A review focusing on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater has identified microorganisms capable of degrading ETBE aerobically. The study suggests areas for future research, including the investigation of anaerobic biodegradation pathways and the effects of co-contaminants on ETBE biodegradation (Thornton et al., 2020).
Application of Polymer Membranes for Fuel Additive Purification
The purification of methyl tert-butyl ether (MTBE) from methanol using pervaporation demonstrates the effectiveness of polymer membranes in separating azeotropic mixtures. This review analyzes various polymer membranes, highlighting poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for their optimal transport properties in the separation process (Pulyalina et al., 2020).
Microbial Degradation of Fuel Oxygenates
This review discusses the degradation pathways of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) under various redox conditions. Despite the potential for biodegradation under oxic and nearly all anoxic conditions, the slow biodegradation rates compared to hydrocarbons limit the use of in situ biodegradation as a remediation option at gasoline-contaminated sites (Schmidt et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)5-13-6-12-7(11)4-8(13)14/h4,6H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTCGWKUKVIGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC(=CC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)
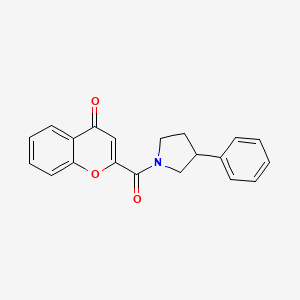
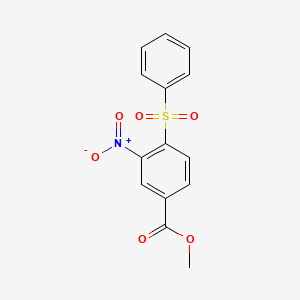
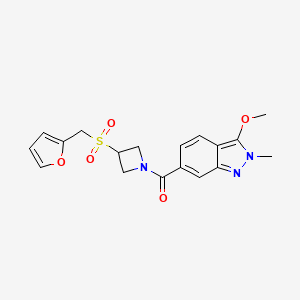
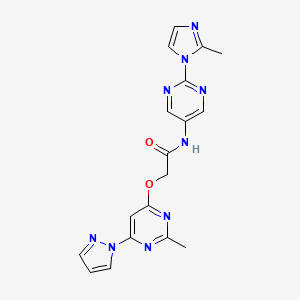
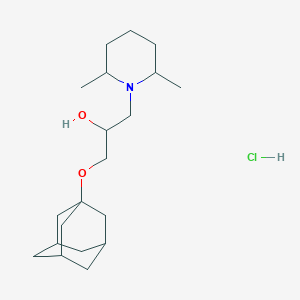

![[(E)-3-Bromoprop-1-enyl]-pentafluoro-lambda6-sulfane](/img/structure/B2483825.png)
![Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate](/img/structure/B2483826.png)
![1-[3,5-bis(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2483827.png)
![2-(naphthalen-2-yloxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2483828.png)
![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)
